molecular formula C23H19N3O2 B2411808 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-13-8

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2411808
CAS RN: 898420-13-8
M. Wt: 369.424
InChI Key: HJPJUMCHZCOCLT-UHFFFAOYSA-N
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Description

“4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a chemical compound that is part of the quinazolinone class . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . Their potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV and other biologically active agents depends on their structure, which can be altered using different synthetic approaches .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . Today, many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides . 2-Mercapto quinazolinones have also proven to be excellent scaffolds for further synthesis of different derivatives. Their synthesis usually proceeds from anthranilic acids and isothiocyanates using different catalysts and conditions .


Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .

Scientific Research Applications

Future Directions

Quinazolinones have a high potential for pharmaceutical and medicinal uses, which inspires researchers to synthesize different quinazolinone analogues to enhance the biological activity . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22(27)25-18-6-5-7-19(14-18)26-16(2)24-21-9-4-3-8-20(21)23(26)28/h3-14H,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJUMCHZCOCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

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